(1-Methyl-1H-indazol-5-YL)methanol
Overview
Description
“(1-Methyl-1H-indazol-5-YL)methanol” is a chemical compound with the molecular formula C9H10N2O . It is a member of the indazoles, which are heterocyclic aromatic organic compounds that are composed of two fused rings .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-YL)methanol” consists of a 1H-indazol-5-YL group attached to a methyl group (CH3) and a methanol group (CH2OH) . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 .Scientific Research Applications
Anticancer Activity
Some novel aziridine-1,2,3-triazole hybrid derivatives, including compounds related to 1-Methyl-1H-indazol-5-YL methanol, have shown significant potential in anticancer activity. These compounds have been synthesized and evaluated for their efficacy against human leukemia and hepatoma cells, showing high efficiency in some cases (Dong, Wu, & Gao, 2017).
Chemical Synthesis and Energy Technologies
Methanol, a component related to 1-Methyl-1H-indazol-5-YL methanol, is a significant hydrogen source and C1 synthon. It finds applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis is crucial and attracts significant scientific interest. Methanol is used in various reactions, including N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its versatility and importance in modern chemical processes (Sarki et al., 2021).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds involving 1-Methyl-1H-indazol-5-YL methanol derivatives. These include the creation of pyrazole and isoxazole derivatives, which are new to the field of chemistry. The structures of these compounds have been confirmed using various spectroscopy methods, marking a significant advancement in synthetic chemistry (Hote & Lokhande, 2014).
Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl) methanol derivatives, which are closely related to 1-Methyl-1H-indazol-5-YL methanol, have been prepared for conversion into carbonyl compounds. This process involves treating carbonyl compounds with specific reagents and converting the alcohols into carbonyl compounds via quaternary salts. This system can be viewed as a masked form of the carbonyl group, offering new possibilities in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Methanol as a C1 Source in Organic Synthesis
Methanol, associated with 1-Methyl-1H-indazol-5-YL methanol, is extensively used as a solvent and reagent in organic synthesis. It serves as a sustainable feedstock for creating value-added chemicals, pharmaceuticals, and materials. Its role as a C1 source in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is especially noteworthy in the synthesis of methylated products found in many natural products and chemicals (Natte, Neumann, Beller, & Jagadeesh, 2017).
Future Directions
The future directions for research on “(1-Methyl-1H-indazol-5-YL)methanol” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more research is needed to fully understand their safety profile and mechanism of action .
properties
IUPAC Name |
(1-methylindazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJENREUJHTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657126 | |
Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-5-YL)methanol | |
CAS RN |
1092961-11-9 | |
Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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